molecular formula C12H11N3O2 B1425034 N-(4-methylphenyl)-3-nitropyridin-4-amine CAS No. 54696-69-4

N-(4-methylphenyl)-3-nitropyridin-4-amine

Cat. No. B1425034
CAS RN: 54696-69-4
M. Wt: 229.23 g/mol
InChI Key: BDHDKEJEGMXGIL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-nitropyridin-4-amine, also known as 4-MeMPhNP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Catalysis

The compound N-(4-methylphenyl)-3-nitropyridin-4-amine has been utilized in various synthetic processes. For example, a study by Dabrowska et al. (2009) explored its role in a three-component reaction leading to aminomethylenebisphosphonates, which have applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, and herbicidal activities (Dabrowska et al., 2009).

Reduction of Nitro Compounds

The reduction of nitro compounds, an essential transformation in organic chemistry for producing amines, has seen the use of N-(4-methylphenyl)-3-nitropyridin-4-amine. This is particularly relevant in the synthesis of drugs, biologically active molecules, and various other chemical products. Nasrollahzadeh et al. (2020) highlighted the role of graphene-based catalysts in this process, indicating the compound's potential in catalytic applications (Nasrollahzadeh et al., 2020).

Nucleophilic Amination

Selective vicarious nucleophilic amination of nitropyridines, including N-(4-methylphenyl)-3-nitropyridin-4-amine, has been researched by Bakke et al. (2001). This method is used for the preparation of substituted amino nitropyridines, contributing to the synthesis of various organic compounds (Bakke et al., 2001).

Development of Fluorescent Probes

The compound has been involved in the development of fluorescent probes for the detection of metal ions. Singh et al. (2020) designed fluorescent compounds using N-(4-methylphenyl)-3-nitropyridin-4-amine for sensing metal ions like Fe3+ and Hg2+ in aqueous media, indicating its potential in environmental and biological applications (Singh et al., 2020).

properties

IUPAC Name

N-(4-methylphenyl)-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHDKEJEGMXGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-nitropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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